molecular formula C7H8N2O2 B13071288 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal

3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal

Cat. No.: B13071288
M. Wt: 152.15 g/mol
InChI Key: ADYYTOTYDCZHKE-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-3-oxopropanal

InChI

InChI=1S/C7H8N2O2/c1-9-6(2-4-8-9)7(11)3-5-10/h2,4-5H,3H2,1H3

InChI Key

ADYYTOTYDCZHKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)CC=O

Origin of Product

United States

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